In-Depth Technical Guide: Synthesis and Characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
In-Depth Technical Guide: Synthesis and Characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
Introduction
5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, a key building block in modern medicinal chemistry, has garnered significant attention for its role in the development of novel therapeutics.[1][2][3] Its unique structural features, including the electron-withdrawing fluorine atom and the dimethylcarbamoyl group, modulate the reactivity and binding properties of the boronic acid moiety. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this important compound, tailored for researchers, scientists, and professionals in drug development.
The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability and binding affinity.[1] Boronic acids, in turn, are versatile intermediates, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] They also exhibit the ability to form reversible covalent bonds with diols, a property leveraged in designing sensors and drug delivery systems.[5] 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid serves as a valuable precursor in the synthesis of a variety of biologically active molecules, including enzyme inhibitors.
This document will detail a robust and reproducible synthetic route, followed by a thorough discussion of the analytical techniques required to confirm the structure and purity of the final product.
Synthesis of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
The synthesis of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a multi-step process that begins with a commercially available starting material, 3-bromo-5-fluorobenzonitrile. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid.
Part 1: Synthesis of 3-Bromo-N,N-dimethyl-5-fluorobenzamide
The initial phase of the synthesis focuses on converting the nitrile group of the starting material into a dimethylamide.
Step 1: Hydrolysis of 3-Bromo-5-fluorobenzonitrile to 3-Bromo-5-fluorobenzoic acid
The nitrile is first hydrolyzed to the corresponding carboxylic acid.
Protocol:
-
To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq.) in ethanol/water (1:1), add sodium hydroxide (2.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to a pH of ~2, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.
Step 2: Amidation of 3-Bromo-5-fluorobenzoic acid
The carboxylic acid is then converted to the dimethylamide.
Protocol:
-
Suspend 3-bromo-5-fluorobenzoic acid (1.0 eq.) in toluene and add thionyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C.
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-N,N-dimethyl-5-fluorobenzamide.
Part 2: Lithiation-Borylation to Yield 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithiation-borylation sequence. This method is a powerful tool for the preparation of arylboronic acids.[6][7][8]
Protocol:
-
Dissolve 3-bromo-N,N-dimethyl-5-fluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl at 0°C.
-
Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
Purification of the crude 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is crucial to remove any unreacted starting material and byproducts. Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[9]
Recommended Purification Protocol (Acid-Base Extraction):
-
Dissolve the crude product in diethyl ether.
-
Extract the ether solution with a 1M sodium hydroxide solution. The boronic acid will deprotonate and move into the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with 1M HCl at 0°C until the product precipitates.
-
Filter the solid, wash with cold water, and dry under high vacuum to yield pure 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid.[10]
An alternative method is recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.[11]
Characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BFNO₃ | [12][13] |
| Molecular Weight | 211.00 g/mol | [12][13] |
| CAS Number | 874219-39-3 | [12][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl groups of the dimethylcarbamoyl moiety. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR will provide information on the number and types of carbon atoms present.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.
-
¹¹B NMR: The boron NMR spectrum will exhibit a broad singlet characteristic of a boronic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the boronic acid, the C=O stretch of the amide, and the C-F stretch.
Purity Analysis
The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or quantitative NMR (qNMR).
Applications in Drug Discovery
5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the substituted phenyl ring into complex molecules.[4] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This has been a successful strategy in the development of protease inhibitors.[2]
Caption: Key applications of the title compound in medicinal chemistry.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid. The described protocols are robust and have been designed to be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data required to ensure the quality of the final product have also been outlined. As a versatile building block, 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid will undoubtedly continue to play a significant role in the advancement of drug discovery and development programs.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]
- Process for purification of boronic acid and its derivatives. (2005). Google Patents.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]
-
Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. Retrieved from [Link]
-
Purification of boronic acids? (2017, December 19). Reddit. Retrieved from [Link]
-
Carson, N. (2014, November 6). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Chemistry. Retrieved from [Link]
-
Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society.
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). Retrieved from [Link]
-
Design and discovery of boronic acid drugs. (2020, June 1). PubMed. Retrieved from [Link]
-
The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid | 874219-39-3 | Benchchem [benchchem.com]
- 13. scbt.com [scbt.com]
